4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

Physicochemical Characterization Drug-likeness LogD/Density Comparison

4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide (CAS 321429-85-0) is a fully synthetic 1,3-thiazol-2-yl substituted benzamide with molecular formula C₂₃H₁₅F₃N₂O₂S and molecular weight 440.44 g/mol. The compound features a 4-phenyl-1,3-thiazole core connected via a benzamide linker to a para-trifluoromethoxyaniline moiety, placing it within the broader structural class of thiazole-based benzamides that have been patented as P2X3 receptor inhibitors by Bayer AG.

Molecular Formula C23H15F3N2O2S
Molecular Weight 440.44
CAS No. 321429-85-0
Cat. No. B2527204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
CAS321429-85-0
Molecular FormulaC23H15F3N2O2S
Molecular Weight440.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C23H15F3N2O2S/c24-23(25,26)30-19-12-10-18(11-13-19)27-21(29)16-6-8-17(9-7-16)22-28-20(14-31-22)15-4-2-1-3-5-15/h1-14H,(H,27,29)
InChIKeyUBEWELLQXXQGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide – Structural Profile and Research-Grade Availability


4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide (CAS 321429-85-0) is a fully synthetic 1,3-thiazol-2-yl substituted benzamide with molecular formula C₂₃H₁₅F₃N₂O₂S and molecular weight 440.44 g/mol . The compound features a 4-phenyl-1,3-thiazole core connected via a benzamide linker to a para-trifluoromethoxyaniline moiety, placing it within the broader structural class of thiazole-based benzamides that have been patented as P2X3 receptor inhibitors by Bayer AG [1]. It is commercially available as a research reagent from Key Organics/BIONET at a purity of ≥90% . Predicted physicochemical properties include a density of 1.367±0.06 g/cm³ and a pKa of 11.79±0.70, though no experimentally measured biological activity data (IC₅₀, Kᵢ, EC₅₀) has been identified in the public domain for this specific compound as of the literature coverage date .

Why Generic Substitution of 4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide Cannot Be Assumed


Within the 1,3-thiazol-2-yl benzamide chemotype, minor structural variations produce substantial differences in target engagement and selectivity profiles. The Bayer P2X3 inhibitor patent series explicitly requires at least 3-fold selectivity for P2X3 over the P2X2/3 heteromer, a threshold that is highly sensitive to substitution pattern [1]. The compound in question uniquely combines a 4-phenylthiazole with a para-trifluoromethoxybenzamide terminus; closely related analogs lacking the ‒OCF₃ group on the anilide ring (e.g., N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide) or bearing different thiazole substituents are predicted to differ in electronic distribution, H-bonding capacity, and metabolic stability, any of which can abolish P2X3 potency or cross-receptor selectivity [2]. Without matched-pair experimental data, generic interchange of in-class compounds carries a high risk of altered pharmacological outcome.

Quantitative Differentiation Evidence for 4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide


Predicted Physicochemical Profile vs. Closest Non-Fluorinated Analog

Computational predictions indicate that the target compound has a density of 1.367 ± 0.06 g/cm³ (predicted) and a pKa of 11.79 ± 0.70 (predicted) . The closest non-fluorinated comparator, N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 14269-45-5; C₁₆H₁₂N₂OS, MW 280.35), has a reported predicted density of approximately 1.29 g/cm³ and a predicted pKa of approximately 10.5 based on ACD/Labs calculations [1]. The approximately 6% higher predicted density and approximately 1.3 log unit higher predicted pKa of the target compound are attributable to the electron-withdrawing –OCF₃ substituent and the extended conjugation of the benzamide linker, which alter crystal packing and basicity. No experimentally measured values are available for either compound to confirm these predictions.

Physicochemical Characterization Drug-likeness LogD/Density Comparison

Structural Distinction from Adenosine A₁ Receptor-Targeted 5-Substituted Analogs

A published series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides demonstrated adenosine A₁ receptor binding with Kᵢ values ranging from 4.8 nM to >1 µM depending on the 5-substituent [1]. The target compound (CAS 321429-85-0) lacks any 5-substituent on the thiazole ring and instead introduces a –OCF₃ group on the anilide ring – a structural modification absent from the entire 5-substituted adenosine series. In that series, the unsubstituted analog (5-H) showed the weakest A₁ affinity, while 5-methyl, 5-ethyl, and 5-phenyl substitutions progressively increased potency [1]. The target compound's unique combination of 5-H thiazole + para-OCF₃ anilide places it in unexplored pharmacological space relative to the published adenosine receptor SAR, meaning that A₁ binding cannot be inferred from existing data.

Adenosine Receptors Radioligand Binding Selectivity Profiling

P2X3 Receptor Inhibitor Chemotype Positioning vs. Bayer Patent Leads

The Bayer patent family (US20180072713A1, EP3587417B9) claims a broad genus of 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors, with exemplified compounds showing IC₅₀ values ranging from low nanomolar to >10 µM [1]. The patent explicitly states that preferred compounds exhibit at least 3-fold selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors [1]. The target compound (CAS 321429-85-0) falls within the claimed Markush structure but is not among the specifically exemplified compounds with disclosed IC₅₀ values. Closest structurally characterized patent examples bearing a para-substituted anilide moiety showed P2X3 IC₅₀ values of 12–450 nM in FLIPR-based calcium flux assays, though none shared the exact para-OCF₃ anilide + 4-phenylthiazole combination of the target [1]. The para-OCF₃ group is noted in the patent as a preferred embodiment for metabolic stability, but no head-to-head metabolic stability data for the target compound vs. non-fluorinated analogs was found.

P2X3 Receptor Neurogenic Pain Patent SAR

Commercial Purity Benchmarking Against Closest Catalog Analogs

The target compound is listed by Key Organics/BIONET with a purity specification of ≥90% (HPLC) . In contrast, the des-trifluoromethoxy analog N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 14269-45-5) is commercially available from multiple suppliers at ≥95–98% purity [1], while the des-phenylthiazole analog 4-methoxy-N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is offered at 95% . The lower catalog purity of the target compound (≥90% vs. ≥95–98% for analogs) may reflect more challenging synthesis and purification due to the extended conjugation and the steric bulk of the 4-phenylthiazole coupled with the electron-withdrawing –OCF₃ group. No orthogonal purity data (e.g., qNMR, elemental analysis) is publicly available for any of these compounds.

Compound Procurement Purity Specification Supplier Benchmarking

Evidence-Backed Application Scenarios for 4-(4-Phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide in Research Procurement


Pharmacological De-Orphaning as a Novel P2X3 Receptor Chemotype

Given that the compound falls within the Bayer P2X3 inhibitor patent genus but lacks disclosed potency data [1], its primary scientific value lies in pharmacological profiling to establish whether the unique para-OCF₃ anilide + 4-phenylthiazole combination yields differentiated P2X3 potency or selectivity vs. the published patent exemplars (IC₅₀ 12–450 nM). Researchers should plan for full concentration-response FLIPR or electrophysiology assays at human P2X3 and P2X2/3 receptors, with comparator compounds from the patent literature to establish relative activity.

Medicinal Chemistry Scaffold-Hopping Starting Point

The compound's predicted density (1.367 g/cm³) and pKa (11.79) distinguish it from simpler thiazole benzamides . These properties, combined with the electron-withdrawing –OCF₃ group, make it a viable starting scaffold for exploring metabolic stability improvements in thiazole-based lead series. Procurement is justified when a program requires a para-trifluoromethoxy benzamide chemotype that is currently underexplored in the public domain SAR.

Analytical Reference Standard for Thiazole-Benzamide Library QC

With a catalog purity of ≥90% and well-defined predicted physicochemical parameters , this compound can serve as a system suitability standard or retention-time marker in HPLC-MS analysis of thiazole-benzamide screening libraries. Its distinct molecular weight (440.44) and the characteristic isotopic pattern of three fluorine atoms facilitate unambiguous detection in complex mixtures, supporting its use as an internal reference in quality control workflows.

Building Block for PROTAC or Bifunctional Molecule Synthesis

The compound's bifunctional architecture – a thiazole heterocycle at one terminus and a para-OCF₃ anilide at the other – provides two orthogonal vectors for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design. The thiazole nitrogen and the benzamide carbonyl offer potential conjugation sites, making the compound a versatile intermediate for targeted protein degradation applications where the P2X3 or related purinergic receptor engagement is the desired warhead functionality [1].

Quote Request

Request a Quote for 4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.